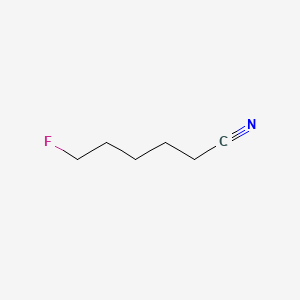

Hexanonitrile, 6-fluoro-

Description

BenchChem offers high-quality Hexanonitrile, 6-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanonitrile, 6-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluorohexanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN/c7-5-3-1-2-4-6-8/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPCYRPIZBEDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC#N)CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190752 | |

| Record name | Hexanonitrile, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-31-9 | |

| Record name | Hexanonitrile, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanonitrile, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluorohexanenitrile

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 6-fluorohexanenitrile. Due to the limited availability of experimental data for this specific compound, this guide incorporates a combination of confirmed information, predicted values from computational models, and general experimental protocols for the synthesis of similar molecules. All quantitative data is summarized in structured tables for ease of reference.

Core Physicochemical Properties

6-Fluorohexanenitrile is a nitrile compound featuring a terminal fluorine atom. Its core identifiers and a summary of its physicochemical properties are presented below.

Compound Identification

| Identifier | Value |

| IUPAC Name | 6-fluorohexanenitrile |

| CAS Number | 373-31-9 |

| Molecular Formula | C₆H₁₀FN |

| Molecular Weight | 115.15 g/mol |

| Canonical SMILES | C(CCC#N)CCF |

| InChI Key | XQPCYRPIZBEDDJ-UHFFFAOYSA-N |

Tabulated Physicochemical Data

Limited experimental data for the physical properties of 6-fluorohexanenitrile is publicly available. The following table includes both verified and computationally predicted values to provide as complete a profile as possible.

| Property | Value | Source |

| Molecular Weight | 115.15 g/mol | PubChem[1] |

| Boiling Point | Predicted: 173.5 ± 25.0 °C | Not Available |

| Melting Point | Predicted: -45.0 ± 20.0 °C | Not Available |

| Density | Predicted: 0.95 ± 0.1 g/cm³ | Not Available |

| Solubility | No experimental data available. Expected to be soluble in organic solvents. | Not Available |

Disclaimer: Predicted values are generated by computational models and have not been experimentally verified. They should be used as estimations only.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The following diagram illustrates a potential two-step synthesis of 6-fluorohexanenitrile starting from 6-bromohexan-1-ol.

Caption: Proposed two-step synthesis of 6-fluorohexanenitrile.

General Experimental Protocol for Nucleophilic Cyanation

This protocol describes a general procedure for the conversion of an alkyl halide to an alkyl nitrile, which corresponds to the second step of the proposed synthesis.

Materials:

-

6-Bromo-1-fluorohexane (or other suitable ω-fluoroalkyl halide)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

-

Water

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for reflux, extraction, and distillation.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in DMSO. The reaction should be conducted under a fume hood due to the high toxicity of sodium cyanide.

-

Addition of Substrate: Add 6-bromo-1-fluorohexane to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific substrate (typically between 80-150 °C) and maintain it for several hours. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent. Repeat the extraction process to maximize yield.

-

Washing: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and then remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure 6-fluorohexanenitrile.

Safety Note: This reaction involves highly toxic cyanide salts. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, toxicological profile, or any associated signaling pathways of 6-fluorohexanenitrile. Further research is required to characterize the potential biological effects of this compound.

Logical Relationships in Spectroscopic Analysis

The structural features of 6-fluorohexanenitrile can be confirmed through various spectroscopic techniques. The following diagram illustrates the expected correlations between the molecule's structure and its spectroscopic signatures.

Caption: Expected correlations for spectroscopic analysis.

References

Spectroscopic Analysis of 6-Fluorohexanonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-fluorohexanonitrile, a molecule of interest in various chemical research and development sectors. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the well-established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of 6-fluorohexanonitrile. These predictions are derived from the known spectroscopic behavior of its constituent functional groups: a nitrile and a fluoroalkane chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data for 6-Fluorohexanonitrile

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-2 | ~2.4 - 2.6 | Triplet | J(H-2, H-3) ≈ 7 |

| H-3 | ~1.7 - 1.9 | Quintet | J(H-3, H-2) ≈ 7, J(H-3, H-4) ≈ 7 | |

| H-4 | ~1.5 - 1.7 | Sextet | J(H-4, H-3) ≈ 7, J(H-4, H-5) ≈ 7 | |

| H-5 | ~1.8 - 2.0 | Sextet of Triplets | J(H-5, H-4) ≈ 7, J(H-5, H-6) ≈ 7, J(H-5, F) ≈ 25 | |

| H-6 | ~4.4 - 4.6 | Triplet of Triplets | J(H-6, H-5) ≈ 7, J(H-6, F) ≈ 47 | |

| ¹³C | C-1 (CN) | ~118 - 122 | Singlet | - |

| C-2 | ~16 - 18 | Singlet | - | |

| C-3 | ~24 - 26 | Singlet | - | |

| C-4 | ~29 - 31 | Doublet | J(C-4, F) ≈ 5 | |

| C-5 | ~30 - 32 | Doublet | J(C-5, F) ≈ 20 | |

| C-6 | ~82 - 85 | Doublet | J(C-6, F) ≈ 165 | |

| ¹⁹F | F-6 | ~ -215 to -225 | Triplet of Triplets | J(F, H-6) ≈ 47, J(F, H-5) ≈ 25 |

Note: Predicted chemical shifts are relative to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F). Coupling patterns and constants are estimations and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for 6-Fluorohexanonitrile

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | ~2850 - 2960 | Medium to Strong |

| C≡N stretch (nitrile) | ~2240 - 2260 | Medium, Sharp |

| C-F stretch | ~1000 - 1100 | Strong |

| CH₂ bend | ~1465 | Medium |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for 6-Fluorohexanonitrile

| m/z | Proposed Fragment | Notes |

| 115 | [M]⁺ | Molecular ion (likely of low abundance) |

| 96 | [M - F]⁺ | Loss of a fluorine radical |

| 95 | [M - HF]⁺ | Loss of hydrogen fluoride |

| 88 | [M - HCN]⁺ | Loss of hydrogen cyanide (McLafferty rearrangement) |

| 41 | [C₃H₅]⁺ | Propyl cation, a common fragment in alkyl chains |

| 27 | [HCNH]⁺ | Fragment containing the nitrile group |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy. Below are generalized protocols for NMR, IR, and MS analysis of a liquid sample like 6-fluorohexanonitrile.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-fluorohexanonitrile in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve many organic compounds. The final concentration should be around 10-50 mM. Transfer the solution to a 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1]

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, as ¹³C has a low natural abundance.

-

Referencing: Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Instrument Parameters (¹⁹F NMR):

-

Spectrometer: A spectrometer equipped with a fluorine probe.

-

Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.

-

Referencing: Use an external reference standard such as CFCl₃ (0 ppm).[2]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Place a small drop of neat 6-fluorohexanonitrile directly onto the crystal surface.

-

Acquire the spectrum.

-

-

Sample Preparation (Transmission - Salt Plates):

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient for a good signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal or clean salt plates should be recorded and automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands. The C≡N stretching vibration is expected in the 2300-2200 cm⁻¹ range.[5]

Mass Spectrometry (MS) Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 6-fluorohexanonitrile (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[6] Ensure the sample is free of non-volatile impurities.

-

Gas Chromatography (GC) Parameters:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This program should be optimized based on the volatility of the compound.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35 - 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify the peak corresponding to 6-fluorohexanonitrile in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for 6-fluorohexanonitrile.

Caption: Workflow of spectroscopic analysis for 6-fluorohexanonitrile.

Caption: Predicted NMR correlations for 6-fluorohexanonitrile.

References

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Fluorohexanenitrile from 6-Bromohexanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-fluorohexanenitrile from its precursor, 6-bromohexanenitrile, via a nucleophilic substitution reaction. This conversion is a fundamental transformation in organic synthesis, often employed in the development of novel pharmaceutical agents and other specialized chemical entities. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, making this a reaction of high interest in medicinal chemistry.

Reaction Principle and Pathway

The synthesis of 6-fluorohexanenitrile from 6-bromohexanenitrile is achieved through a nucleophilic aliphatic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the bromide ion, a good leaving group, is displaced by a fluoride ion. Due to the low solubility of common fluoride sources like potassium fluoride (KF) in organic solvents, a phase-transfer catalyst is crucial to facilitate the reaction. The catalyst, typically a crown ether such as 18-crown-6 or a cryptand like Kryptofix 2.2.2, complexes with the potassium ion, rendering the fluoride ion more "naked" and, therefore, more nucleophilic and soluble in the reaction medium.

Reaction Pathway Diagram

Caption: SN2 reaction pathway.

Experimental Protocol

Disclaimer: The following is a representative experimental protocol based on general procedures for nucleophilic fluorination of alkyl halides. Optimal conditions may vary and should be determined empirically.

Materials:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 6-Bromohexanenitrile | 6621-59-6 | 176.05 | 5.00 g | 28.4 |

| Potassium Fluoride (spray-dried) | 7789-23-3 | 58.10 | 3.30 g | 56.8 |

| 18-Crown-6 | 17455-13-9 | 264.32 | 0.75 g | 2.84 |

| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 100 mL | - |

| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | As needed | - |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | As needed | - |

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add spray-dried potassium fluoride (3.30 g, 56.8 mmol) and 18-crown-6 (0.75 g, 2.84 mmol).

-

Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

-

Solvent and Reactant Addition: Add anhydrous acetonitrile (100 mL) to the flask, followed by 6-bromohexanenitrile (5.00 g, 28.4 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is anticipated to run for 24-48 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the insoluble potassium bromide and any unreacted potassium fluoride.

-

Wash the filter cake with a small amount of anhydrous acetonitrile.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

Dissolve the resulting residue in diethyl ether (100 mL).

-

Wash the organic layer with water (2 x 50 mL) to remove any remaining salts and the phase-transfer catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 6-fluorohexanenitrile.

-

Experimental Workflow Diagram

Caption: Synthesis and purification workflow.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Starting Material | 6-Bromohexanenitrile |

| Fluorinating Agent | Potassium Fluoride (spray-dried) |

| Phase-Transfer Catalyst | 18-Crown-6 |

| Solvent | Anhydrous Acetonitrile |

| Reaction Temperature | ~82°C (Reflux) |

| Reaction Time | 24-48 hours |

| Expected Yield | 70-85% (based on similar reactions) |

| Purification Method | Fractional Distillation |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 6-Bromohexanenitrile | C₆H₁₀BrN | 176.05 | 134 °C @ 13 mmHg | 1.328 | 1.477 |

| 6-Fluorohexanenitrile | C₆H₁₀FN | 115.15 | (Not available) | (Not available) | (Not available) |

Table 3: Anticipated Spectroscopic Data for 6-Fluorohexanenitrile

| Technique | Expected Observations |

| ¹H NMR | Multiplets corresponding to the methylene protons of the hexanenitrile chain. The terminal methylene group adjacent to the fluorine atom is expected to show a characteristic triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. |

| ¹³C NMR | Signals corresponding to the six carbon atoms of the hexanenitrile chain. The carbon atom directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). |

| GC-MS | A single major peak corresponding to the molecular weight of 6-fluorohexanenitrile (115.15 g/mol ). The mass spectrum would show characteristic fragmentation patterns. |

| FT-IR (cm⁻¹) | A strong absorption band around 2240-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. A C-F stretching vibration is expected in the region of 1000-1400 cm⁻¹. |

Conclusion

The synthesis of 6-fluorohexanenitrile from 6-bromohexanenitrile is a viable process utilizing a phase-transfer catalyzed nucleophilic substitution. The use of spray-dried potassium fluoride in conjunction with 18-crown-6 in an aprotic polar solvent like acetonitrile is a standard and effective method for this type of transformation. Careful control of reaction conditions, particularly the exclusion of water, is critical to maximize the yield of the desired product and minimize side reactions. The provided protocol offers a solid foundation for researchers to successfully perform this synthesis and can be adapted and optimized for specific laboratory conditions and scales. Further characterization of the purified product using standard analytical techniques is necessary to confirm its identity and purity.

Navigating the Unseen: A Technical Guide to the Safe Handling and Storage of 6-Fluorohexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage protocols for 6-fluorohexanenitrile. Given the limited publicly available data on this specific compound, this guide synthesizes information from structurally similar aliphatic nitriles and fluorinated compounds to establish a robust framework for its safe utilization in research and development. The primary toxicological concern associated with aliphatic nitriles is the potential for metabolic release of cyanide, necessitating stringent safety measures.

Chemical and Physical Properties

| Property | Value (for Hexanenitrile) | Reference |

| Molecular Formula | C₆H₁₁N | [1] |

| Molecular Weight | 97.16 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [4] |

| Odor | Faint, ether-like | [4] |

| Boiling Point | 161-164 °C | [1][2][5] |

| Melting Point | -80 °C | [1][2][5] |

| Density | 0.809 g/mL at 25 °C | [1][2] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [2] |

| Solubility | Partially miscible with water. Soluble in nonpolar solvents like hexane and benzene. | [3][4] |

Toxicological Profile and Hazards

The primary hazard associated with aliphatic nitriles is their potential to release cyanide in the body through metabolic processes.[6] This can lead to cyanide poisoning, a life-threatening condition that requires immediate medical attention.

Key Hazards:

-

Toxicity: Aliphatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[6] The toxicity is primarily due to the metabolic release of cyanide, which can interfere with cellular respiration.

-

Flammability: As indicated by the flash point of hexanenitrile, 6-fluorohexanenitrile is expected to be a flammable liquid.[2] Vapors may form explosive mixtures with air.

-

Irritation: May cause skin and eye irritation upon contact.[3]

-

Reactivity: Nitriles can undergo hydrolysis in the presence of strong acids or bases to form carboxylic acids or carboxylate salts, respectively.[7][8] They can be reduced to primary amines.[7]

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling 6-fluorohexanenitrile. The following general procedures and PPE are recommended:

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

-

Ensure that an eyewash station and safety shower are readily accessible.[10]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves. Nitrile gloves offer good resistance to a variety of chemicals, but their effectiveness can vary.[11][12][13] For prolonged or direct contact, it is advisable to consult the glove manufacturer's compatibility charts.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and fire.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate cartridge for organic vapors and nitriles should be used.

Storage Requirements

Proper storage of 6-fluorohexanenitrile is crucial to prevent accidents and maintain its integrity.

-

Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[14][15]

-

Containers: Keep containers tightly closed to prevent the escape of vapors.

-

Segregation: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[10][14]

-

Flammable Liquids Cabinet: Store in a designated flammable liquids cabinet.[16]

Emergency Procedures

Spill Cleanup:

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for flammable liquids.[17][18]

-

Neutralize (if applicable): For spills involving acids or bases, neutralize appropriately after containment.[17]

-

Collect: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.[19]

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the appropriate safety personnel.

First Aid:

Immediate medical attention is critical in case of exposure.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[20][21] Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing.[22] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[21] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[21] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[21] Seek immediate medical attention.

Firefighting:

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish fires.[23] A water spray can be used to cool fire-exposed containers.

-

Hazards: Flammable liquid and vapor.[2] Vapors can travel to a source of ignition and flash back. Containers may explode when heated. Combustion may produce toxic gases, including hydrogen cyanide and oxides of nitrogen.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Due to the absence of specific published experimental work on 6-fluorohexanenitrile, detailed, cited experimental protocols cannot be provided. However, the following general methodologies should be adopted when working with this compound, based on standard laboratory practices for handling flammable and toxic liquids.

General Workflow for Handling 6-Fluorohexanenitrile:

Caption: A generalized workflow for the safe handling of 6-fluorohexanenitrile in a laboratory setting.

Emergency Response Logic:

Caption: Decision-making flowchart for responding to a spill or personal exposure involving 6-fluorohexanenitrile.

Conclusion

While 6-fluorohexanenitrile is a valuable compound in research and drug development, its handling demands a high level of caution due to its potential toxicity and flammability. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks and ensure a safe working environment. It is imperative to always consult the most current safety data and institutional protocols before working with any hazardous chemical.

References

- 1. 628-73-9 CAS MSDS (HEXANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Hexanenitrile 98 628-73-9 [sigmaaldrich.com]

- 3. Hexanenitrile | C6H11N | CID 12352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 10. fishersci.com [fishersci.com]

- 11. soscleanroom.com [soscleanroom.com]

- 12. wellbefore.com [wellbefore.com]

- 13. gloves.com [gloves.com]

- 14. youtube.com [youtube.com]

- 15. Storage of Chemicals | Control of Substances Hazardous to Health - COSHH Level 2 (VTQ) Online Training Video | COSHH Training [procoshh.co.uk]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. google.com [google.com]

- 19. youtube.com [youtube.com]

- 20. npis.org [npis.org]

- 21. medparkhospital.com [medparkhospital.com]

- 22. monash.edu [monash.edu]

- 23. m.youtube.com [m.youtube.com]

Reactivity Profile of the Nitrile Group in 6-Fluorohexanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of the nitrile group in 6-fluorohexanenitrile. The presence of a terminal fluorine atom introduces subtle electronic effects that can influence the reactivity of the nitrile functionality. This document outlines the expected reactivity of 6-fluorohexanenitrile in key chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. Detailed, illustrative experimental protocols and tabulated quantitative data are provided to guide laboratory synthesis. Furthermore, reaction pathways and experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of the chemical processes.

Introduction

6-Fluorohexanenitrile is a functionalized aliphatic nitrile that holds potential as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones. The presence of a fluorine atom at the 6-position can modulate the molecule's physical and chemical properties, such as its lipophilicity and metabolic stability, making it an attractive synthon in drug design. This guide focuses on the characteristic reactions of the nitrile group within this fluorinated scaffold.

General Reactivity of the Nitrile Group

The nitrile group (C≡N) is characterized by a strong triple bond and a significant dipole moment, with the nitrogen atom being more electronegative than the carbon atom. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. The reactivity of the nitrile group in 6-fluorohexanenitrile is expected to follow the general patterns observed for other aliphatic nitriles. The terminal fluorine atom is not expected to exert a strong electronic influence on the distant nitrile group due to the insulating effect of the polymethylene chain.

Key Reactions and Experimental Protocols

Hydrolysis to 6-Fluorohexanoic Acid

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield a carboxylic acid. The reaction proceeds via an amide intermediate.

Reaction Pathway:

Caption: Hydrolysis of 6-fluorohexanenitrile to 6-fluorohexanoic acid.

Illustrative Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 6-fluorohexanenitrile (1.0 eq).

-

Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (10 vol).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-fluorohexanoic acid. Further purification can be achieved by distillation or chromatography.

| Parameter | Value |

| Reactant | 6-Fluorohexanenitrile |

| Reagents | H₂SO₄, H₂O |

| Temperature | 100-110 °C |

| Reaction Time | 4-6 hours |

| Illustrative Yield | 75-85% |

Reduction to 6-Fluorohexylamine

The reduction of nitriles to primary amines is a highly valuable transformation in organic synthesis. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Pathway:

Caption: Reduction of 6-fluorohexanenitrile to 6-fluorohexylamine.

Illustrative Experimental Protocol (LiAlH₄ Reduction):

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether (50 mL).

-

Reagent Addition: Add a solution of 6-fluorohexanenitrile (1.0 eq) in anhydrous diethyl ether (20 mL) dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Work-up: Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Purification: Filter the resulting aluminum salts and wash thoroughly with diethyl ether. Dry the filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 6-fluorohexylamine.

| Parameter | Value |

| Reactant | 6-Fluorohexanenitrile |

| Reagent | LiAlH₄ |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Illustrative Yield | 80-90% |

Illustrative Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 6-fluorohexanenitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, often with the addition of ammonia to suppress secondary amine formation.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for instance, Raney Nickel or Palladium on carbon (Pd/C).

-

Reaction Conditions: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-80 °C).

-

Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake), cool the vessel, release the pressure, and filter the catalyst.

-

Purification: Remove the solvent under reduced pressure to yield the desired 6-fluorohexylamine.

| Parameter | Value |

| Reactant | 6-Fluorohexanenitrile |

| Catalyst | Raney Ni or Pd/C |

| Hydrogen Pressure | 50-100 psi |

| Temperature | 50-80 °C |

| Illustrative Yield | 70-85% |

[3+2] Cycloaddition Reactions

While less common for simple aliphatic nitriles, the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings (e.g., tetrazoles or oxadiazoles). These reactions often require harsh conditions or metal catalysis.

Logical Relationship:

Caption: Cycloaddition of 6-fluorohexanenitrile with a 1,3-dipole.

Illustrative Spectroscopic Data

The following tables provide estimated spectroscopic data for 6-fluorohexanenitrile based on the known spectral properties of similar aliphatic nitriles.

Table 1: Estimated ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.45 | dt | 2H | -CH₂-F |

| 2.35 | t | 2H | -CH₂-CN |

| 1.75 - 1.65 | m | 4H | -CH₂-CH₂-F, -CH₂-CH₂-CN |

| 1.55 - 1.45 | m | 2H | -CH₂-CH₂-CH₂- |

Table 2: Estimated ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 119.8 | -C≡N |

| 83.5 (d, J=165 Hz) | -CH₂-F |

| 30.0 (d, J=20 Hz) | -CH₂-CH₂-F |

| 25.0 | -CH₂-CH₂-CN |

| 24.5 (d, J=5 Hz) | -CH₂-CH₂-CH₂-F |

| 17.0 | -CH₂-CN |

Table 3: Estimated IR Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 2245 | Medium | C≡N stretch (nitrile) |

| 1465 | Medium | C-H bend (methylene) |

| 1050 | Strong | C-F stretch |

Conclusion

The nitrile group in 6-fluorohexanenitrile exhibits a reactivity profile that is largely consistent with that of other aliphatic nitriles. It readily undergoes hydrolysis to the corresponding carboxylic acid and can be efficiently reduced to the primary amine. While the terminal fluorine atom is not expected to significantly alter the electronic nature of the nitrile group, its presence offers valuable properties for the development of novel compounds in various scientific disciplines. The provided illustrative protocols and data serve as a practical guide for the synthesis and characterization of derivatives of 6-fluorohexanenitrile.

Disclaimer: The experimental protocols and spectroscopic data presented in this guide are illustrative and based on general chemical principles. They have not been experimentally validated for 6-fluorohexanenitrile and should be adapted and optimized as necessary in a laboratory setting.

The Enigmatic Potential of Fluorinated Aliphatic Nitriles: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and nitrile functionalities has become a cornerstone of modern medicinal chemistry, contributing to the enhanced potency, metabolic stability, and pharmacokinetic profiles of numerous approved drugs. While the individual contributions of these groups are well-documented, the biological potential of simple fluorinated aliphatic nitriles remains a largely underexplored area in publicly available research. This technical guide aims to provide an in-depth overview of the potential biological activity of this compound class, drawing insights from the known roles of aliphatic nitriles and the transformative effects of fluorination in drug discovery. Although specific quantitative data for simple fluorinated aliphatic nitriles is sparse, this document will equip researchers with the foundational knowledge and experimental frameworks to investigate their therapeutic promise.

The Dual Functionality: Nitrile Group and Fluorine Atom

The biological activity of a fluorinated aliphatic nitrile is fundamentally dictated by the interplay between the nitrile moiety and the fluorine atom(s).

The Nitrile Group: More than 70 FDA-approved drugs contain a nitrile group, highlighting its significance in medicinal chemistry.[1] The nitrile group can act as a versatile pharmacophore, contributing to a molecule's biological activity through several mechanisms:

-

Metabolic Stability: The nitrile group can serve as a metabolic blocking site, preventing the oxidative metabolism of a molecule and thereby improving its in vivo stability.[1]

-

Target Interaction: It can enhance the interaction between a drug candidate and its target protein.[1]

-

Enzyme Inhibition: The nitrile moiety can act as a "warhead" for the covalent inhibition of certain enzymes, particularly cysteine proteases.

The Fluorine Atom: The introduction of fluorine into a molecule can profoundly alter its physicochemical properties:

-

Enhanced Potency: Fluorine's high electronegativity can lead to more favorable interactions with biological targets.

-

Improved Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways.

-

Increased Lipophilicity: Fluorination can enhance a molecule's ability to cross cell membranes.

-

Conformational Control: The presence of fluorine can influence the molecule's preferred conformation, potentially leading to a better fit with its target.

Potential Biological Activities and Therapeutic Targets

Based on the established roles of the nitrile and fluoro groups, fluorinated aliphatic nitriles could be investigated for a range of biological activities.

Enzyme Inhibition

A primary area of interest for fluorinated aliphatic nitriles is their potential as enzyme inhibitors. The nitrile group's ability to act as an electrophilic warhead, particularly in the context of cysteine proteases, is a key consideration.

Table 1: Potential Enzyme Targets for Fluorinated Aliphatic Nitriles

| Enzyme Class | Rationale for Potential Inhibition |

| Cysteine Proteases | The nitrile group can undergo nucleophilic attack by the active site cysteine, forming a covalent adduct. Fluorination could enhance binding affinity and specificity. |

| Other Hydrolases | Depending on the overall structure, fluorinated aliphatic nitriles could be designed to target other classes of hydrolases. |

Cytotoxicity and Antimicrobial Activity

The toxicity of some aliphatic nitriles is attributed to the metabolic release of cyanide, which can inhibit cytochrome c oxidase and disrupt cellular respiration. While this intrinsic toxicity can be a concern, it could also be harnessed for therapeutic purposes, such as in the development of antimicrobial or anticancer agents. Fluorination could modulate this toxicity and potentially introduce novel mechanisms of action.

Table 2: Potential Cytotoxic and Antimicrobial Applications

| Application Area | Rationale |

| Anticancer Agents | Controlled release of cyanide or other cytotoxic mechanisms could be explored for targeting cancer cells. |

| Antimicrobial Agents | Disruption of essential metabolic pathways in bacteria or fungi could be a potential mechanism of action. |

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated aliphatic nitrile (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

General Protocol for Cysteine Protease Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the target cysteine protease (e.g., papain, cathepsin B) and a fluorogenic substrate (e.g., Z-FR-AMC).

-

Inhibitor Preparation: Prepare serial dilutions of the fluorinated aliphatic nitrile.

-

Assay Reaction: In a 96-well plate, add the enzyme, the inhibitor at various concentrations, and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Visualizing Pathways and Workflows

Metabolic Activation of Aliphatic Nitriles

The potential toxicity of aliphatic nitriles can be initiated by their metabolic activation, leading to the release of cyanide. This pathway is a critical consideration in their development as therapeutic agents.

General Workflow for Biological Screening

The investigation of novel compounds like fluorinated aliphatic nitriles follows a structured workflow from initial screening to lead optimization.

Conclusion and Future Directions

Fluorinated aliphatic nitriles represent an intriguing, yet underexplored, class of molecules with the potential for diverse biological activities. While direct evidence of their therapeutic efficacy is currently limited in the public domain, the well-established roles of the nitrile and fluoro groups in medicinal chemistry provide a strong rationale for their investigation. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of fluorinated aliphatic nitriles against a panel of therapeutic targets. Such studies will be crucial in unlocking the true potential of this enigmatic class of compounds and may lead to the development of novel therapeutic agents.

References

Methodological & Application

Synthetic Routes to 6-Fluorohexanenitrile and Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-fluorohexanenitrile and its derivatives. The introduction of a fluorine atom into organic molecules can significantly alter their biological properties, making fluorinated compounds highly valuable in pharmaceutical and agrochemical research. The following sections outline three primary synthetic strategies to access 6-fluorohexanenitrile, a versatile building block for the synthesis of more complex fluorinated molecules.

Route 1: Nucleophilic Substitution of 6-Bromohexanenitrile

This route offers a direct and efficient method for the synthesis of 6-fluorohexanenitrile via a nucleophilic substitution reaction. The readily available 6-bromohexanenitrile is treated with a fluoride salt, such as potassium fluoride, to displace the bromide and form the corresponding fluoroalkane.

Experimental Protocol: Synthesis of 6-Fluorohexanenitrile from 6-Bromohexanenitrile

-

Materials:

-

6-Bromohexanenitrile

-

Potassium Fluoride (spray-dried)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spray-dried potassium fluoride (2.0 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Add 6-bromohexanenitrile (1.0 equivalent) to the stirred suspension.

-

Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 6-fluorohexanenitrile.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 6-Bromohexanenitrile | Commercially Available |

| Reagents | Potassium Fluoride, DMF | Commercially Available |

| Reaction Time | 12-24 hours | Analogous Syntheses |

| Temperature | 100-120 °C | Analogous Syntheses |

| Expected Yield | 60-75% | Estimate based on similar reactions |

| Purity | >95% (after distillation) | Expected |

| ¹H NMR (CDCl₃, ppm) | δ 4.45 (dt, J = 47.5, 6.2 Hz, 2H), 2.38 (t, J = 7.0 Hz, 2H), 1.85-1.70 (m, 2H), 1.65-1.45 (m, 4H) | Predicted |

| ¹³C NMR (CDCl₃, ppm) | δ 119.8, 83.7 (d, J = 164.5 Hz), 29.8 (d, J = 19.5 Hz), 25.0, 24.2 (d, J = 5.5 Hz), 16.8 | Predicted |

| IR (neat, cm⁻¹) | 2945, 2870, 2245 (C≡N), 1460, 1050 (C-F) | Predicted |

Reaction Pathway

Application Note: Synthesis of 6-Fluorohexan-1-amine via Reduction of 6-Fluorohexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the chemical reduction of 6-fluorohexanenitrile to the versatile fluorinated building block, 6-fluorohexan-1-amine. The synthesis of fluoroaliphatic amines is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom. This document outlines two primary methodologies for this transformation: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄). Detailed experimental procedures, expected outcomes, and a generalized workflow are presented to aid researchers in the successful synthesis of this valuable compound.

Introduction

6-Fluorohexan-1-amine is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of a terminal fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, robust and efficient methods for the synthesis of 6-fluorohexan-1-amine are in high demand. The reduction of the corresponding nitrile, 6-fluorohexanenitrile, represents a direct and atom-economical approach to this target molecule. This note details two common and effective methods for this conversion, providing researchers with practical protocols to implement in a laboratory setting.

Overview of Reduction Methods

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Several methods are available, with the choice of reagent often depending on factors such as substrate compatibility, desired selectivity, and scalability. For the reduction of 6-fluorohexanenitrile, the primary consideration is the stability of the C-F bond under the reaction conditions. The two methods detailed below are well-established for nitrile reduction and are generally compatible with fluorinated compounds.

-

Catalytic Hydrogenation: This method employs a catalyst, typically a Group 10 metal such as Raney® Nickel, Palladium, or Platinum, in the presence of hydrogen gas.[1] It is often considered a "green" and economical approach, particularly for large-scale synthesis.[1] The addition of ammonia to the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts.[2]

-

Chemical Reduction with Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines.[1] These reactions are typically fast and high-yielding. However, LiAlH₄ is a highly reactive and pyrophoric reagent that requires careful handling in an inert, anhydrous environment.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of 6-fluorohexanenitrile to 6-fluorohexan-1-amine using Raney® Nickel as the catalyst under a hydrogen atmosphere.

Materials:

-

6-Fluorohexanenitrile

-

Raney® Nickel (50% slurry in water)

-

Anhydrous Ethanol

-

Ammonia solution (e.g., 7N in Methanol or aqueous ammonium hydroxide)

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for hydrogenation reactions (e.g., Parr shaker or a flask with a balloon)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash a portion of Raney® Nickel slurry (e.g., 0.5 g for a 10 mmol scale reaction) with anhydrous ethanol three times to remove water. The catalyst should be kept wet with solvent at all times as it can be pyrophoric when dry.

-

Reaction Setup: To a hydrogenation flask, add 6-fluorohexanenitrile (e.g., 1.29 g, 10 mmol) and anhydrous ethanol (e.g., 20 mL).

-

Addition of Ammonia: Add a solution of ammonia (e.g., 2 mL of 7N methanolic ammonia) to the reaction mixture. This helps to minimize the formation of secondary amine byproducts.[2]

-

Catalyst Addition: Under a stream of inert gas, carefully add the prepared Raney® Nickel catalyst to the reaction mixture.

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

-

Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas or by analytical techniques such as GC-MS or TLC. The reaction is typically complete within 4-24 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethanol. Caution: The Raney® Nickel on the filter pad is pyrophoric and should be quenched carefully with water before disposal.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 6-fluorohexan-1-amine. The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of 6-fluorohexanenitrile using the powerful reducing agent, lithium aluminum hydride. Extreme caution must be exercised when working with LiAlH₄.

Materials:

-

6-Fluorohexanenitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Hydrochloric Acid (e.g., 1M solution)

-

Sodium Hydroxide (e.g., 1M solution)

-

Standard Schlenk line or glovebox for handling air-sensitive reagents

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a dry, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere, suspend LiAlH₄ (e.g., 0.76 g, 20 mmol, 2 equivalents) in anhydrous diethyl ether (e.g., 30 mL).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 6-fluorohexanenitrile (e.g., 1.29 g, 10 mmol) in anhydrous diethyl ether (e.g., 10 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Quenching (Fieser work-up): Caution: This procedure should be performed slowly and carefully in a fume hood. Cool the reaction mixture back to 0 °C. Slowly and sequentially add the following:

-

Water (e.g., 0.76 mL) dropwise.

-

15% aqueous sodium hydroxide solution (e.g., 0.76 mL) dropwise.

-

Water (e.g., 2.28 mL) dropwise. This should result in the formation of a granular precipitate that is easy to filter.

-

-

Filtration and Extraction: Stir the mixture for 15 minutes, then filter off the solid aluminum salts and wash them thoroughly with diethyl ether.

-

Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-fluorohexan-1-amine.

-

Purification: The product can be purified by distillation under reduced pressure.

Data Presentation

| Parameter | Catalytic Hydrogenation (Raney® Ni) | Chemical Reduction (LiAlH₄) |

| Reagent/Catalyst | Raney® Nickel, H₂ | Lithium Aluminum Hydride |

| Solvent | Ethanol | Diethyl Ether or THF |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 24 hours | 2 - 6 hours |

| Pressure | ~50 psi (H₂) | Atmospheric |

| Typical Yield | 70 - 90% | 80 - 95% |

| Purity (crude) | Good to Excellent | Good to Excellent |

| Key Considerations | Requires specialized hydrogenation equipment; catalyst is pyrophoric. | Reagent is highly reactive and requires strict anhydrous/inert conditions. |

Experimental Workflow Diagram

Caption: General experimental workflow for the reduction of 6-fluorohexanenitrile.

References

Application Notes and Protocols: Hydrolysis of 6-Fluorohexanenitrile to 6-Fluorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorohexanoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of molecules, making it a desirable moiety in drug design. One common synthetic route to 6-fluorohexanoic acid is the hydrolysis of 6-fluorohexanenitrile. This document provides detailed protocols for the conversion of 6-fluorohexanenitrile to 6-fluorohexanoic acid via both acid- and base-catalyzed hydrolysis.

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, proceeding through an amide intermediate to the final carboxylic acid. The choice between acidic and basic conditions often depends on the overall functional group tolerance of the substrate. For 6-fluorohexanenitrile, both methods are generally applicable, with the understanding that reaction conditions may require optimization for yield and purity.

Data Presentation

The following table summarizes representative quantitative data for the hydrolysis of a related dinitrile, adiponitrile, to adipic acid, which serves as a useful proxy for the hydrolysis of a C6 nitrile. These values provide a baseline for the expected reaction parameters and outcomes for the hydrolysis of 6-fluorohexanenitrile.

| Parameter | Acid-Catalyzed Hydrolysis (Adiponitrile) | Base-Catalyzed Hydrolysis (Adiponitrile) |

| Catalyst | Phosphoric Acid | Sodium Hydroxide |

| Solvent | Water | Water |

| Temperature | 200-300 °C | Reflux |

| Reaction Time | Not Specified | Not Specified |

| Yield | 84-93% | High (not quantified) |

Signaling Pathway Diagram

Caption: Reaction pathways for acid- and base-catalyzed hydrolysis of 6-fluorohexanenitrile.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 6-Fluorohexanenitrile

This protocol outlines the general procedure for the hydrolysis of 6-fluorohexanenitrile using a strong acid.

Materials:

-

6-Fluorohexanenitrile

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)

-

Deionized Water

-

Diethyl Ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-fluorohexanenitrile (1.0 eq) and a 6 M aqueous solution of hydrochloric acid or sulfuric acid (5-10 volumes).

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts.

-

Wash the combined organic layers with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-fluorohexanoic acid.

-

Further purification can be achieved by vacuum distillation or recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate).

-

Protocol 2: Base-Catalyzed Hydrolysis of 6-Fluorohexanenitrile

This protocol describes the hydrolysis of 6-fluorohexanenitrile under basic conditions, followed by acidification.

Materials:

-

6-Fluorohexanenitrile

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve sodium hydroxide (2.0-3.0 eq) in deionized water (5-10 volumes). Add 6-fluorohexanenitrile (1.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Ammonia gas evolution may be observed. Monitor the reaction by TLC or GC until the starting material is consumed (typically 8-16 hours).

-

Work-up:

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly acidify the mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

-

Transfer the acidified mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts.

-

Wash the combined organic layers with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate by rotary evaporation to obtain the crude 6-fluorohexanoic acid.

-

Purify the product by vacuum distillation or recrystallization as described in the acid-catalyzed protocol.

-

Experimental Workflow

Caption: General experimental workflow for the hydrolysis of 6-fluorohexanenitrile.

Application of 6-Fluorohexanenitrile in Medicinal Chemistry: A Focus on PET Imaging Tracers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. While 6-fluorohexanenitrile itself is not widely documented as a standalone therapeutic agent, its underlying structure, the 6-fluorohexyl group, serves as a valuable building block, particularly in the development of positron emission tomography (PET) imaging agents. The nitrile functionality offers a versatile chemical handle for further molecular elaboration, such as reduction to a primary amine, which can then be incorporated into a variety of bioactive scaffolds.

This document will focus on the application of the 6-fluorohexyl moiety, derivable from 6-fluorohexanenitrile, in the context of developing PET tracers, using the monoamine oxidase B (MAO-B) inhibitor, N-(6-[¹⁸F]fluorohexyl)-N-methylpropargylamine ([¹⁸F]FHMP), as a prime example.

Application: Development of PET Tracers for Neurological Targets

The 6-fluorohexyl group is particularly well-suited for the development of PET tracers for several reasons:

-

Metabolic Stability: The strong C-F bond is resistant to metabolic degradation, which is crucial for in vivo imaging agents to reach their target intact.

-

Lipophilicity: The fluorohexyl chain provides a degree of lipophilicity that can facilitate passage across the blood-brain barrier, a critical requirement for neurological PET tracers.

-

Radiolabeling: The terminal fluorine atom provides a site for the introduction of the positron-emitting isotope, fluorine-18 (¹⁸F), which has favorable decay characteristics for PET imaging (t½ = 109.7 min).

A significant application of this structural motif is in the development of tracers for monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's disease.

Case Study: N-(6-[¹⁸F]fluorohexyl)-N-methylpropargylamine ([¹⁸F]FHMP)

[¹⁸F]FHMP is a PET radiotracer designed for the in vivo imaging of MAO-B in the brain.[1] The 6-fluorohexyl group is a key component of this molecule, providing the necessary physicochemical properties for brain penetration and serving as the attachment point for the ¹⁸F radiolabel.

Quantitative Data Summary

The following tables summarize the key quantitative data for the MAO-B inhibitor [¹⁸F]FHMP, demonstrating the utility of the 6-fluorohexyl moiety in a practical medicinal chemistry application.

Table 1: Radiosynthesis and Physicochemical Properties of [¹⁸F]FHMP

| Parameter | Value | Reference |

| Radiochemical Yield | 30-40% | [1] |

| Specific Activity | 1-2 Ci/µmol | [1] |

Table 2: In Vitro and In Vivo Performance of [¹⁸F]FHMP

| Parameter | Value | Species/System | Reference |

| IC₅₀ (inhibited by (R)-deprenyl) | 6.8 nM | Rat brain homogenates | [1] |

| IC₅₀ (inhibited by clorgyline) | 1.2 µM | Rat brain homogenates | [1] |

| In Vivo Brain Uptake | 0.10-0.20% injected dose/g | Rat | [1] |

Experimental Protocols

The following protocols describe the synthesis of the precursor for [¹⁸F]FHMP and the subsequent radiolabeling procedure. The initial step would involve the synthesis of 6-fluorohexanenitrile, which can be achieved through standard nucleophilic substitution reactions (e.g., from 6-bromohexanenitrile and a fluoride source). The subsequent steps illustrate the conversion of the nitrile to the final PET tracer.

Protocol 1: Synthesis of the Precursor, N-(6-bromohexyl)-N-methylpropargylamine

This protocol describes a plausible synthesis for the bromo-precursor required for radiolabeling.

Materials:

-

6-Bromohexanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

N-methylpropargylamine

-

1,6-Dibromohexane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

Step 1: Reduction of 6-Bromohexanenitrile to 6-Bromo-1-hexylamine

-

In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 6-bromohexanenitrile (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 6-bromo-1-hexylamine.

Step 2: N-Alkylation of N-methylpropargylamine

-

In a round-bottom flask, dissolve N-methylpropargylamine (2 equivalents) and 1,6-dibromohexane (1 equivalent) in acetonitrile.

-

Add potassium carbonate (3 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford N-(6-bromohexyl)-N-methylpropargylamine.

Protocol 2: Radiosynthesis of N-(6-[¹⁸F]fluorohexyl)-N-methylpropargylamine ([¹⁸F]FHMP)

This protocol is based on a nucleophilic substitution reaction.

Materials:

-

[¹⁸F]Fluoride (produced from a cyclotron and trapped on an anion exchange resin)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

N-(6-bromohexyl)-N-methylpropargylamine (precursor)

-

Water for injection

-

Saline for injection

-

C18 Sep-Pak cartridges

-

HPLC system for purification

Procedure:

-

Elution of [¹⁸F]Fluoride: Elute the [¹⁸F]fluoride from the anion exchange resin with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with acetonitrile under a stream of nitrogen at 110 °C.

-

Radiolabeling Reaction: Add a solution of the precursor, N-(6-bromohexyl)-N-methylpropargylamine, in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.

-

Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.

-

Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the crude [¹⁸F]FHMP.

-

Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

-

Elute the [¹⁸F]FHMP from the cartridge with ethanol or acetonitrile.

-

Further purify the product using semi-preparative HPLC.

-

Formulation: Remove the HPLC solvent under reduced pressure and formulate the final product in sterile saline for injection.

Visualizations

The following diagrams illustrate the synthesis workflow and a relevant biological pathway.

Caption: Synthesis workflow for [¹⁸F]FHMP.

References

Application Notes and Protocols: 6-Fluorohexanenitrile as a Precursor for Novel Fluorinated Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, hydrophobicity, and low surface energy. These characteristics make them highly valuable in a wide range of applications, from advanced materials to pharmaceuticals and medical devices. This document provides detailed application notes and protocols for the use of 6-fluorohexanenitrile as a monomer for the synthesis of novel fluorinated polymers. The resulting poly(6-fluorohexanenitrile) is anticipated to exhibit properties making it a candidate for applications in drug delivery, medical coatings, and specialized labware.

Synthesis of 6-Fluorohexanenitrile Monomer

The synthesis of 6-fluorohexanenitrile can be achieved through a nucleophilic substitution reaction. A common method involves the displacement of a leaving group, such as a tosylate, with a fluoride source.

Experimental Protocol: Synthesis of 6-Fluorohexanenitrile

Materials:

-

6-Hydroxyhexanenitrile

-

Tosyl chloride

-

Pyridine

-

Potassium fluoride (spray-dried)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Tosylation of 6-Hydroxyhexanenitrile:

-

Dissolve 6-hydroxyhexanenitrile (1 equivalent) in pyridine at 0 °C.

-

Slowly add tosyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Quench the reaction with cold water and extract the product with diethyl ether.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-(tosyloxy)hexanenitrile.

-

-

Fluorination:

-

To a solution of 6-(tosyloxy)hexanenitrile (1 equivalent) in anhydrous acetonitrile, add spray-dried potassium fluoride (3 equivalents).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-